3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Overview
Description
3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C11H18N2O3 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione are the Receptor-interacting protein kinase 1 (RIPK1) , Hypoxia-inducible factor prolyl hydroxylase (PHD) , and the Delta Opioid Receptor (DOR) . These targets play crucial roles in various biological processes, including cell death, response to hypoxia, and pain modulation.
Mode of Action
This compound interacts with its targets in different ways:
- With RIPK1, it acts as an inhibitor .
- With PHD, it acts as a pan-inhibitor .
- With DOR, it acts as a selective agonist .
Biochemical Pathways
The compound affects several biochemical pathways:
- It inhibits the necroptosis signaling pathway by targeting RIPK1 .
- It inhibits the hypoxia response pathway by targeting PHD .
- It modulates pain signaling by targeting DOR .
Pharmacokinetics
The pharmacokinetic properties of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4Related compounds have been optimized for phd2 inhibition and an optimal pk/pd profile .
Result of Action
The molecular and cellular effects of the compound’s action include:
Biochemical Analysis
Biochemical Properties
3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to interact with delta opioid receptors, exhibiting selective agonist activity . These interactions are characterized by binding to the orthosteric site of the receptor, leading to modulation of receptor activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate cAMP production in cells expressing delta opioid receptors, thereby affecting intracellular signaling cascades . Additionally, it can alter gene expression profiles related to pain and inflammation, highlighting its potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist at delta opioid receptors, promoting G-protein signaling while exhibiting low beta-arrestin recruitment efficacy . This selective signaling bias is crucial for its therapeutic potential, as it reduces the likelihood of adverse effects associated with beta-arrestin pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical for its efficacy in laboratory settings. Studies have shown that this compound remains stable under physiological conditions, maintaining its activity over extended periods . Long-term exposure to this compound in vitro has demonstrated sustained modulation of cellular functions without significant degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, it exhibits potent analgesic effects with minimal adverse reactions . At higher doses, there is a risk of toxicity and adverse effects, including potential convulsions . These findings underscore the importance of precise dosage control in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can influence metabolic flux and the levels of various metabolites, impacting the overall metabolic profile of the organism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently transported across cell membranes and accumulates in tissues expressing high levels of delta opioid receptors . Its distribution is influenced by factors such as tissue perfusion and receptor density .
Subcellular Localization
Within cells, this compound localizes to specific subcellular compartments. It is predominantly found in the plasma membrane, where it interacts with delta opioid receptors . Additionally, post-translational modifications and targeting signals may direct it to other cellular compartments, influencing its activity and function .
Properties
IUPAC Name |
3-(3-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-8-4-7-13-9(15)11(12-10(13)16)5-2-1-3-6-11/h14H,1-8H2,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLUZKGYFKTEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.